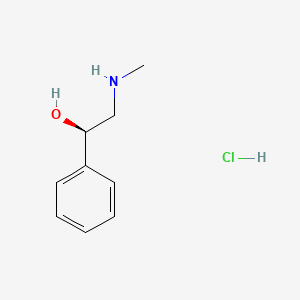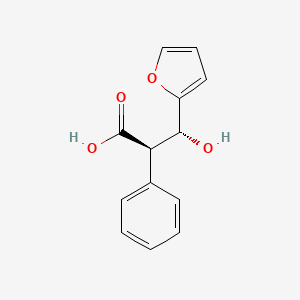
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a hydroxyphenyl group, a benzodioxol moiety, and an oxazolidinone ring, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxol moiety, followed by the formation of the oxazolidinone ring through cyclization reactions. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The benzodioxol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzodioxol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s structure allows it to interact with various biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Hydroxyphenyl)-4-methyl-2-oxazolidinone: Lacks the benzodioxol moiety.
4-Methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the hydroxyphenyl group.
5-(4-Hydroxyphenyl)-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the methyl group on the oxazolidinone ring.
Uniqueness
The uniqueness of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone lies in its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87081-34-3 |
|---|---|
Molekularformel |
C20H21NO5 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
5-(4-hydroxyphenyl)-4-methyl-3-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO5/c1-13-18(14-7-9-15(22)10-8-14)24-19(23)21(13)12-11-20(2)25-16-5-3-4-6-17(16)26-20/h3-10,13,18,22H,11-12H2,1-2H3 |
InChI-Schlüssel |
OMSWZNQWSWGCSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(=O)N1CCC2(OC3=CC=CC=C3O2)C)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





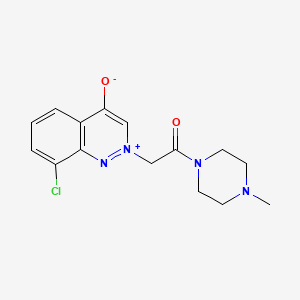


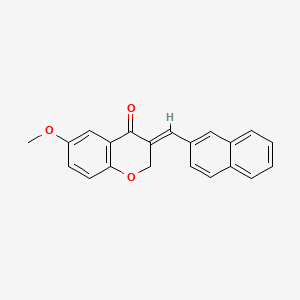
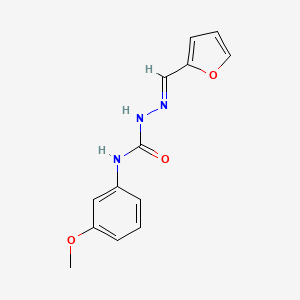


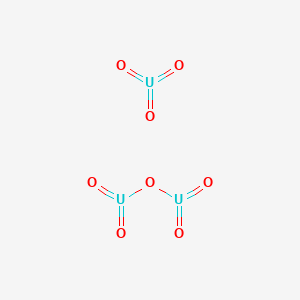
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
